molecular formula C9H9N3S B1349907 N-Cyano-S-methyl-N'phenylisothiourea CAS No. 21504-96-1

N-Cyano-S-methyl-N'phenylisothiourea

Cat. No.: B1349907
CAS No.: 21504-96-1
M. Wt: 191.26 g/mol
InChI Key: CVUFVECDCYUJCL-UHFFFAOYSA-N
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Description

N-Cyano-S-methyl-N'phenylisothiourea is a useful research compound. Its molecular formula is C9H9N3S and its molecular weight is 191.26 g/mol. The purity is usually 95%.
The exact mass of the compound methyl N-cyano-N'-phenylcarbamimidothioate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Organic Molecular Electronic Materials

Methyl N-(4-methoxyphenylmethyl)-N′-cyanocarbamimidothioate and Methyl N-[1-(phenylmethyl)-4-piperidinyl]-N′-cyanocarbamimidothioate have been synthesized for potential use as organic molecular electronic materials. Their crystal structures were determined, showing the formation of one-dimensional zigzag molecular chains and a three-dimensional network, stabilizing the crystal structures (Lu, 2011).

2. Radical Addition to Olefins

Cyano(ethoxycarbonothioylthio)methyl benzoate has been shown to be an excellent one-carbon radical equivalent for introducing an acyl unit via xanthate transfer radical addition to olefins, with potential for further elaboration. A rare 1,5-nitrile translocation was observed in this study (Bagal, de Greef, & Zard, 2006).

3. Synthesis of Antimicrobial and Cytotoxic Compounds

A series of derivatives of 1H-benzimidazole were synthesized, displaying good antibacterial and cytotoxic properties in vitro. This research highlights the potential of these compounds in developing new antimicrobial agents (Noolvi et al., 2014).

4. Synthesis of Anti-Hepatitis C and Anti-SARS Agents

A one-pot, multicomponent reaction was described for synthesizing 4-aryl-5-cyano-1,6-dihydro-2-thiouracils, showing activities such as anti-hepatitis C viral, anti-Severe Acute Respiratory Syndrome (SARS), and anti-HIV-1 integrase (Rong et al., 2012).

5. Electrophilic Cyanation of Aryl and Heteroaryl Bromides

N-Cyano-N-phenyl-p-methylbenzenesulfonamide has been used as an electrophilic cyanation reagent for the synthesis of various benzonitriles from (hetero)aryl bromides, proving efficient for producing pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).

6. Synthesis of Antibacterial Compounds

The synthesis of 2-phenyl-5-[[2'-cyano(1,1'-biphenylyl)-4-]methyl]mercapto-1,3,4-oxadiazole and its antibacterial activities against various bacteria demonstrates the potential of these compounds in developing new antibacterial agents (Shu-jun, 2006).

Properties

IUPAC Name

methyl N-cyano-N'-phenylcarbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-13-9(11-7-10)12-8-5-3-2-4-6-8/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUFVECDCYUJCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC1=CC=CC=C1)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374098
Record name Methyl N-cyano-N'-phenylcarbamimidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21504-96-1
Record name Methyl N-cyano-N'-phenylcarbamimidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21504-96-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.